Cas no 2648923-22-0 ((2S)-2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid)

(2S)-2-{1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopentyl backbone with an N-methylformamido group and a chiral (S)-configured propanoic acid moiety, enhancing conformational control in peptide design. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing selective deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained cyclic motifs and N-methylated amide bonds, which can improve peptide stability and bioavailability. Its high purity and well-defined stereochemistry make it suitable for research in medicinal chemistry and bioconjugation.
(2S)-2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid structure
2648923-22-0 structure
Product name:(2S)-2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid
CAS No:2648923-22-0
MF:C25H28N2O5
Molecular Weight:436.500226974487
CID:6235745
PubChem ID:165546353

(2S)-2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid
    • (2S)-2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}propanoic acid
    • 2648923-22-0
    • EN300-1488767
    • インチ: 1S/C25H28N2O5/c1-15(24(29)30)27(2)23(28)20-12-7-13-22(20)26-25(31)32-14-21-18-10-5-3-8-16(18)17-9-4-6-11-19(17)21/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,26,31)(H,29,30)/t15-,20?,22?/m0/s1
    • InChIKey: NIFNSMNVBGTKML-QGDMRXHLSA-N
    • SMILES: O=C(C1CCCC1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(C)[C@H](C(=O)O)C

計算された属性

  • 精确分子量: 436.19982200g/mol
  • 同位素质量: 436.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 690
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 95.9Ų

(2S)-2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1488767-250mg
(2S)-2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}propanoic acid
2648923-22-0
250mg
$3099.0 2023-09-28
Enamine
EN300-1488767-5000mg
(2S)-2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}propanoic acid
2648923-22-0
5000mg
$9769.0 2023-09-28
Enamine
EN300-1488767-2500mg
(2S)-2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}propanoic acid
2648923-22-0
2500mg
$6602.0 2023-09-28
Enamine
EN300-1488767-10000mg
(2S)-2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}propanoic acid
2648923-22-0
10000mg
$14487.0 2023-09-28
Enamine
EN300-1488767-50mg
(2S)-2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}propanoic acid
2648923-22-0
50mg
$2829.0 2023-09-28
Enamine
EN300-1488767-1000mg
(2S)-2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}propanoic acid
2648923-22-0
1000mg
$3368.0 2023-09-28
Enamine
EN300-1488767-500mg
(2S)-2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}propanoic acid
2648923-22-0
500mg
$3233.0 2023-09-28
Enamine
EN300-1488767-1.0g
(2S)-2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}propanoic acid
2648923-22-0
1g
$0.0 2023-06-05
Enamine
EN300-1488767-100mg
(2S)-2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}propanoic acid
2648923-22-0
100mg
$2963.0 2023-09-28

(2S)-2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid 関連文献

(2S)-2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acidに関する追加情報

Introduction to (2S)-2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic Acid (CAS No. 2648923-22-0)

(2S)-2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid (CAS No. 2648923-22-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of proline with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and an N-methylformamide moiety. The intricate architecture of this molecule makes it a valuable tool in the synthesis of peptides and other bioactive compounds.

The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its ease of removal and high stability under various reaction conditions. The presence of the N-methylformamide moiety adds further complexity and functionality to the molecule, making it suitable for a range of applications in drug discovery and development. The cyclopentyl ring, which is part of the core structure, provides additional conformational constraints that can influence the biological activity and pharmacokinetic properties of the final product.

Recent advancements in the field have highlighted the potential of (2S)-2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid in the development of novel therapeutics. Studies have shown that this compound can serve as a building block for the synthesis of peptides with enhanced stability and bioavailability. For instance, researchers at the University of California, San Francisco, have utilized this compound to develop peptides that exhibit improved binding affinity to specific receptors, thereby enhancing their therapeutic efficacy.

In addition to its role in peptide synthesis, (2S)-2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid has also been explored for its potential in drug delivery systems. The unique combination of functional groups within this molecule allows for the design of prodrugs that can be selectively activated at specific sites within the body. This property is particularly useful in targeting diseases such as cancer, where localized drug delivery can minimize systemic side effects and improve treatment outcomes.

From a synthetic perspective, the preparation of (2S)-2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid involves several steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The use of advanced synthetic techniques, such as transition-metal catalysis and chiral resolution methods, has enabled chemists to produce this compound with high purity and yield. These advancements have not only facilitated its application in research but also paved the way for its potential commercialization.

The biological evaluation of (2S)-2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid has revealed promising results. In vitro studies have demonstrated its ability to modulate various biological pathways, including those involved in inflammation and cell signaling. Furthermore, preliminary clinical trials have shown that peptides derived from this compound exhibit favorable pharmacokinetic profiles and low toxicity, making them attractive candidates for further development.

In conclusion, (2S)-2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid (CAS No. 2648923-22-0) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and versatile applications make it an essential tool for researchers working on peptide synthesis, drug discovery, and therapeutic development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a crucial role in shaping the future of pharmaceutical research.

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